Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate
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Description
“Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate” is a compound that is often used as a pesticide, a precursor to glyphosate (a broad-spectrum herbicide), and an organic synthesis reagent . It is a white crystalline solid with high solubility in water .
Synthesis Analysis
The synthesis of this compound often involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to produce the corresponding triazole derivatives. The final product is obtained through acid hydrolysis .Molecular Structure Analysis
The molecular structure of this compound includes an amino group, which gives it significant basicity. The carbonyl group in the structure can be considered as an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Chemical Reactions Analysis
The chemical reactions of this compound are largely influenced by its amino group, which exhibits significant basicity. The carbonyl group in the structure can be considered as an enol form, and its hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Physical And Chemical Properties Analysis
“Methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate” is a white crystalline solid with high solubility in water . Its structure includes an amino group, which gives it significant basicity .Scientific Research Applications
- Researchers have investigated the antiviral potential of derivatives related to EN300-26861006. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- The triazole nucleus in EN300-26861006 is structurally similar to well-known antifungal drugs like fluconazole and voriconazole .
- EN300-26861006 derivatives may possess antioxidant properties, helping to neutralize free radicals and protect cells from oxidative damage .
- Although not directly studied for anticancer effects, the indole scaffold found in EN300-26861006 has been associated with various biological activities, including potential antitumor properties .
Antiviral Activity
Antifungal Properties
Antioxidant Potential
Anticancer Applications
Antitubercular Activity
Other Pharmacological Activities
properties
IUPAC Name |
methyl 2-(3-amino-5-oxo-1H-1,2,4-triazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c1-12-3(10)2-9-4(6)7-8-5(9)11/h2H2,1H3,(H2,6,7)(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPGWRSWPGOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NNC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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